![molecular formula C15H31N3O B13082726 2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide](/img/structure/B13082726.png)
2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a methyl group, and a cyclohexyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a coupling reagent along with catalytic amounts of 4-dimethylaminopyridine . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylbutanoic acid: Shares a similar amino and methyl group structure.
2-amino-3-phenylpropanoic acid: Contains an amino group and a phenyl group.
2-amino-3-(4-ethoxyphenyl)propanoic acid: Features an amino group and an ethoxyphenyl group.
Uniqueness
What sets 2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide apart is its unique combination of functional groups and its cyclohexyl structure, which may confer distinct chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C15H31N3O |
|---|---|
Molecular Weight |
269.43 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide |
InChI |
InChI=1S/C15H31N3O/c1-10(2)14(16)15(19)17-12-8-6-7-9-13(12)18(5)11(3)4/h10-14H,6-9,16H2,1-5H3,(H,17,19)/t12?,13-,14?/m0/s1 |
InChI Key |
SKLYRXLGFFAHCD-MOKVOYLWSA-N |
Isomeric SMILES |
CC(C)C(C(=O)NC1CCCC[C@@H]1N(C)C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



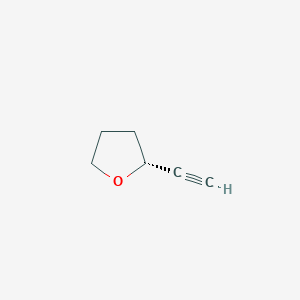
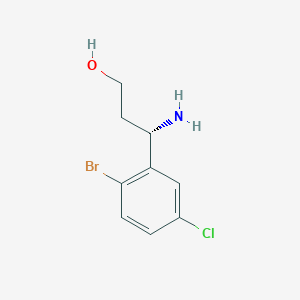
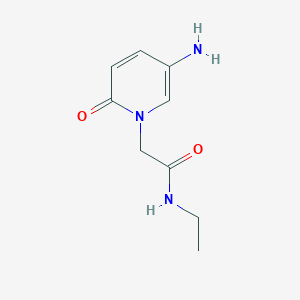

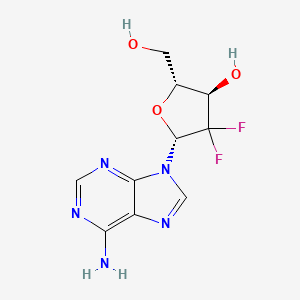
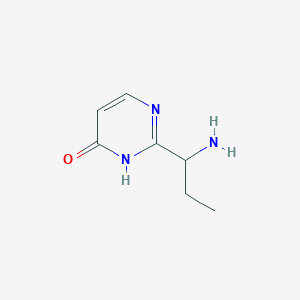
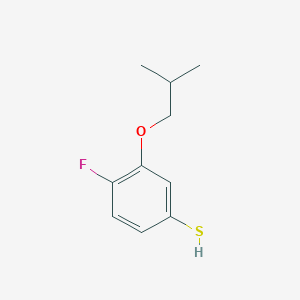
![2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13082691.png)
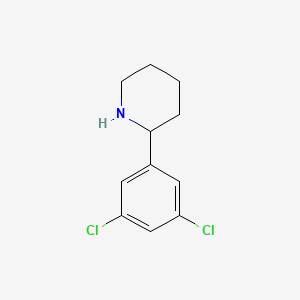


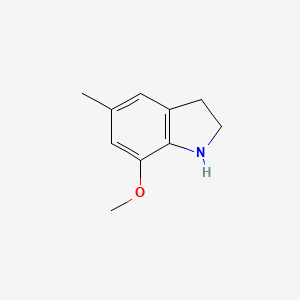
![{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)
